(Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
Description
The compound (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a thiazolidinone derivative characterized by:
- A thiazolidinone core with a thioxo group at position 2 and a 4-oxo group.
- A (Z)-configured benzylidene moiety at position 5, conjugated to a benzoic acid group, which enhances solubility and bioactivity .
Its synthesis typically involves condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an intermediate, followed by reaction with 4-bromobenzamide derivatives under controlled conditions to retain the Z-configuration . Structural confirmation is achieved via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-[(Z)-[3-[(4-bromobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O4S2/c19-13-7-5-11(6-8-13)15(22)20-21-16(23)14(27-18(21)26)9-10-1-3-12(4-2-10)17(24)25/h1-9H,(H,20,22)(H,24,25)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNVFJVDBLWSW-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid typically involves multiple steps:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced through an amide coupling reaction between 4-bromobenzoic acid and an amine derivative of the thioxothiazolidinone intermediate.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom in the bromobenzamido group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioxothiazolidinone core is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is investigated for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features allow for the design of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxothiazolidinone core can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the bromobenzamido group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substituents on the thiazolidinone ring, halogen type, and functional groups (e.g., carboxylic acid vs. esters).
Table 1: Structural and Functional Comparisons
Isomerism (Z vs. E Configuration)
In contrast, E-isomers (e.g., intermediate in ) exhibit reversed geometry, which may reduce bioactivity due to steric clashes .
Halogen Substituent Effects
- Bromine (Target Compound): The 4-bromobenzamido group enhances lipophilicity and may participate in halogen bonding, improving receptor affinity compared to non-halogenated analogs .
- Chlorine () : Smaller and more electronegative than Br, leading to reduced steric effects but weaker halogen bonding.
Functional Group Impact
- Benzoic Acid (Target Compound) : Increases aqueous solubility and enables salt formation, enhancing bioavailability compared to ester derivatives (e.g., triisopropylsilyl ester in ) .
- Ester Derivatives () : Improve cell permeability but require enzymatic hydrolysis for activation, delaying therapeutic effects .
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound’s melting point is expected to exceed 100°C (cf. 107–109°C for a fluorinated analog in ) due to strong intermolecular H-bonding from the benzoic acid group .
- Spectroscopy : IR spectra confirm the thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups, while NMR data distinguish Z/E isomers via coupling constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
